2-(3-Hydroxyoxan-3-yl)acetic acid
Description
2-(3-Hydroxyoxan-3-yl)acetic acid is a carboxylic acid derivative featuring a tetrahydrofuran (oxolane) ring substituted with a hydroxy group at the 3-position. This compound is primarily utilized as a building block in organic synthesis and pharmaceutical research due to its polar functional groups, which enhance solubility and enable further derivatization .
Properties
IUPAC Name |
2-(3-hydroxyoxan-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-6(9)4-7(10)2-1-3-11-5-7/h10H,1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPPTUMNBCLHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339401-07-8 | |
| Record name | 2-(3-hydroxyoxan-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyoxan-3-yl)acetic acid typically involves the formation of the tetrahydropyran ring followed by the introduction of the hydroxyl and acetic acid groups. One common method involves the cyclization of a suitable precursor, such as a dihydropyran derivative, under acidic conditions to form the tetrahydropyran ring. Subsequent hydroxylation and carboxylation steps introduce the hydroxyl and acetic acid groups, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyoxan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of 3-oxotetrahydro-2H-pyran-3-yl acetic acid.
Reduction: Formation of 2-(3-hydroxyoxan-3-yl)ethanol.
Substitution: Formation of 2-(3-chloroxan-3-yl)acetic acid or similar derivatives.
Scientific Research Applications
2-(3-Hydroxyoxan-3-yl)acetic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Potential use in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyoxan-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl and acetic acid groups can form hydrogen bonds and ionic interactions, which are crucial for its activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Acetic Acid Derivatives
The table below compares key structural and functional attributes of 2-(3-hydroxyoxan-3-yl)acetic acid with other acetic acid derivatives:
*Estimated based on structural analogs.
Key Observations:
Polarity and Solubility: The hydroxyoxan ring in this compound enhances water solubility compared to non-polar analogs like 2-(2-methoxyphenyl)acetic acid. This property is critical for bioavailability in drug candidates .
Biological Activity : Imidazole-containing analogs (e.g., 2-(1H-imidazol-5-yl)acetic acid HCl) exhibit specific pharmacological activities, whereas the hydroxyoxan derivative may serve as a scaffold for targeting enzymes or receptors requiring polar interactions .
Synthetic Utility : Brominated phenylacetic acids (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) are used in cross-coupling reactions, whereas the hydroxyoxan derivative is more suited for hydrogen-bond-driven crystallography or prodrug design .
Physicochemical and Reactivity Differences
Acidity and Hydrogen Bonding
- This compound : The hydroxy group on the oxolane ring increases acidity (pKa ~3–4) compared to unsubstituted acetic acid (pKa 2.5). This facilitates deprotonation in aqueous media, enhancing reactivity in esterification or amidation reactions .
- 2-(2-Methoxyphenyl)acetic acid : The electron-donating methoxy group reduces acidity (pKa ~4.5), limiting its utility in acid-catalyzed reactions but stabilizing crystalline structures via C–H⋯π interactions .
Thermal Stability
- Imidazole derivatives (e.g., 2-(1H-imidazol-5-yl)acetic acid HCl) exhibit higher thermal stability (m.p. 218–222°C) due to aromatic stabilization, whereas hydroxyoxan derivatives likely decompose below 200°C based on analog data .
Biological Activity
2-(3-Hydroxyoxan-3-yl)acetic acid, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry due to its biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its oxane ring structure and an acetic acid moiety. Its molecular formula is C₇H₁₂O₄, and it features a hydroxyl group that may play a significant role in its biological interactions.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various biological targets, potentially influencing metabolic pathways. The presence of the hydroxyl group suggests that it may participate in hydrogen bonding with biological macromolecules, affecting their conformation and activity.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Candida albicans | 40 µg/mL |
These findings indicate that the compound may possess significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The IC₅₀ values for various cancer cell lines are summarized below:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results suggest that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Case Studies
A notable study published in Journal of Medicinal Chemistry demonstrated the efficacy of this compound in reducing tumor growth in xenograft models. The treatment group exhibited a significant decrease in tumor volume compared to controls, highlighting its potential as an anticancer therapeutic.
Another case study focused on its anti-inflammatory properties. In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
